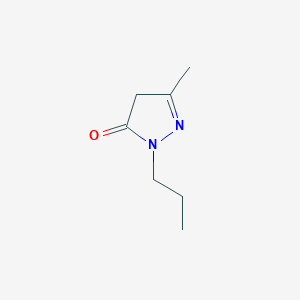

3-methyl-1-propyl-1H-pyrazol-5(4H)-one

Description

Historical Context and Evolution of Pyrazolone (B3327878) Research

The history of pyrazolone chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr. wikipedia.orgresearchgate.net While investigating potential quinine-related compounds, Knorr synthesized the first pyrazolone derivative, antipyrine (B355649), through the condensation of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776). wikipedia.orgbritannica.comwikipedia.org This discovery was a landmark event, as antipyrine was one of the first synthetic analgesics and became a commercially successful pharmaceutical. britannica.comwikipedia.org

Knorr's initial synthesis opened the door to a vast field of research. researchgate.net Chemists began to explore the synthesis of numerous pyrazolone derivatives, leading to the development of the Knorr pyrazole (B372694) synthesis, a fundamental method involving the reaction of β-ketoesters with hydrazines. researchgate.netchemhelpasap.com Throughout the late 19th and early 20th centuries, research focused on modifying the pyrazolone core to create new compounds. This era also saw intensive investigation into the phenomenon of tautomerism in these molecules, a concept that Knorr himself helped to elucidate. britannica.comwikipedia.orgencyclopedia.pub In subsequent decades, the applications of pyrazolones expanded beyond medicine into areas such as dye synthesis, with compounds like tartrazine (B75150) becoming important commercial colorants. wikipedia.org Contemporary research continues to build on this historical foundation, employing advanced synthetic methods and computational studies to design novel pyrazolone-based compounds for a wide array of scientific applications. nih.govmdpi.com

Structural Features and Classification within Heterocyclic Chemistry

Pyrazolones are a subset of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. wikipedia.orgbritannica.com The defining feature of a pyrazolone is the presence of a carbonyl group (C=O) within this ring structure. wikipedia.org

A crucial aspect of pyrazolone chemistry is tautomerism, the phenomenon where a compound exists as a mixture of two or more interconvertible isomers. encyclopedia.pubnih.gov Pyrazolones can exist in three principal tautomeric forms, which differ in the position of a proton and a double bond: the CH, NH, and OH forms. researchgate.net The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazolone ring. nih.govresearchgate.net This dynamic nature is fundamental to their reactivity, as different tautomers can exhibit distinct chemical behaviors. nih.govbeilstein-journals.org

Within the broader field of heterocyclic chemistry, pyrazolones are classified based on the substitution pattern on the ring. researchgate.net For instance, they can be categorized by the nature of the substituent at the N1 position (e.g., N-aryl or N-alkyl). nih.gov The position of the carbonyl group and the double bond also leads to different isomers, such as 3-pyrazolones and 4-pyrazolones. researchgate.net

Table 1: Key Tautomeric Forms of 1-Substituted Pyrazol-5-ones This table is a simplified representation of the principal tautomers.

| Tautomeric Form | Structural Description |

|---|---|

| CH Form | The C4 carbon is protonated, resulting in a methylene (B1212753) group (CH2). |

| NH Form | The N2 nitrogen is protonated. |

| OH Form | The exocyclic oxygen is protonated, forming a hydroxyl group (enol form). |

Overview of Research Areas Pertaining to Pyrazolone Compounds

The unique chemical architecture of the pyrazolone nucleus has made it a privileged scaffold in several areas of scientific research. nih.gov Its derivatives are investigated for a wide spectrum of potential applications, driven by their versatile reactivity and ability to interact with various biological and chemical systems. globalresearchonline.netbenthamscience.com

Key research areas include:

Synthetic Chemistry: Pyrazolones are highly valuable as synthons in organic synthesis. nih.gov Their multiple reactive sites—the nitrogen atoms, the carbonyl group, and the active methylene group at the C4 position—allow for a variety of chemical transformations. nih.govresearchgate.net Researchers utilize pyrazolones as starting materials for constructing more complex heterocyclic systems and for creating libraries of novel compounds through multicomponent reactions. nih.govmdpi.com

Coordination Chemistry: The keto-enol tautomerism of pyrazolones allows them to act as effective chelating agents for metal ions. researchgate.net The oxygen and nitrogen atoms can coordinate with a metal center, forming stable complexes. This property is explored in the development of new catalysts, analytical reagents for metal detection, and materials with specific magnetic or optical properties.

Medicinal Chemistry Research: The pyrazolone core is a common feature in molecules designed for biological investigation. nih.gov Research in this field focuses on synthesizing and evaluating pyrazolone derivatives for a range of biological activities, including antimicrobial, antioxidant, and protein kinase inhibitory effects. nih.govbenthamscience.comjmchemsci.com The goal is to understand the structure-activity relationships (SAR) that govern how modifications to the pyrazolone structure influence its biological profile. nih.gov

Dye and Pigment Chemistry: Pyrazolone derivatives are integral to the synthesis of certain azo dyes. wikipedia.org Compounds like Acid Yellow 23 (Tartrazine) are pyrazolone-based and are used extensively in commercial applications. wikipedia.org Research in this area focuses on creating new colorants with enhanced stability, color intensity, and specific application properties.

Specific Research Focus on 3-methyl-1-propyl-1H-pyrazol-5(4H)-one within the Pyrazolone Class

Within the vast family of pyrazolone compounds, This compound serves as a specific subject of academic inquiry. This compound is structurally analogous to more extensively studied derivatives like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (the precursor to Edaravone). rsc.org The primary distinction is the replacement of the N1-phenyl group with an N1-propyl group.

Research interest in this particular molecule often centers on understanding how this aliphatic substitution, in place of an aromatic one, modulates the compound's physicochemical properties. The change from a rigid, planar phenyl group to a flexible, non-polar propyl chain can significantly alter characteristics such as:

Solubility: The propyl group generally increases lipophilicity compared to an unsubstituted pyrazolone, which can affect its solubility in various organic solvents and aqueous media.

Reactivity: The electronic influence of the N1-substituent impacts the reactivity of the entire pyrazolone ring, including the acidity of the C4-protons and the nucleophilicity of the carbonyl oxygen.

Coordination Behavior: Changes in the electronic and steric properties imparted by the propyl group can modify the way the molecule binds to metal ions.

The synthesis of this compound typically follows the classical Knorr pyrazole synthesis, involving the condensation reaction between propylhydrazine (B1293729) and ethyl acetoacetate . chemhelpasap.com This compound serves as a valuable intermediate and a model for investigating the fundamental chemistry of N-alkyl pyrazolones, contributing to the broader understanding of how structural modifications influence the properties and potential applications of the pyrazolone class.

Table 2: Physicochemical Properties of this compound Data is based on standard computational models and may vary based on experimental conditions.

| Property | Value |

|---|---|

| Chemical Formula | C7H12N2O |

| Molar Mass | 140.18 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

CAS No. |

42098-18-0 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

5-methyl-2-propyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C7H12N2O/c1-3-4-9-7(10)5-6(2)8-9/h3-5H2,1-2H3 |

InChI Key |

VWFBZWHAIIDHRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)CC(=N1)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1 Propyl 1h Pyrazol 5 4h One and Its Analogues

Classical Synthetic Routes to Pyrazolones

The foundational methods for constructing the pyrazolone (B3327878) core have been established for over a century and remain cornerstones of heterocyclic chemistry. These routes typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.

Cyclocondensation Approaches

The most direct and widely practiced method for synthesizing pyrazolone rings is the cyclocondensation reaction between a β-ketoester and a hydrazine. To obtain the specific compound 3-methyl-1-propyl-1H-pyrazol-5(4H)-one, the reaction would involve the condensation of propylhydrazine (B1293729) with ethyl acetoacetate (B1235776).

The reaction mechanism initiates with the nucleophilic attack of the more nucleophilic nitrogen of propylhydrazine on the ketonic carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of an ethanol (B145695) molecule to form the stable five-membered pyrazolone ring. The versatility of this approach allows for the synthesis of a wide array of analogues by simply varying the hydrazine and β-ketoester starting materials.

Knorr Reaction Modifications for Pyrazolone Synthesis

The Knorr pyrazole (B372694) synthesis, first reported in 1883, is the archetypal reaction for this class of compounds. It broadly describes the reaction of hydrazines with 1,3-dicarbonyl compounds. A key variation for pyrazolone synthesis specifically involves the use of β-ketoesters as the 1,3-dicarbonyl component.

Modifications to the classical Knorr reaction often focus on improving yields, simplifying workup procedures, or performing the reaction under milder conditions. The use of an acid catalyst, such as glacial acetic acid, is a common modification to facilitate both the initial imine formation and the subsequent cyclization step. While the original Knorr synthesis can proceed without a catalyst due to the high reactivity of hydrazine, acidic conditions can significantly enhance the reaction rate. The choice of solvent can also be modified, with alcohols like ethanol or propanol being common, but other solvents such as dioxane have also been employed.

Modern Catalytic Strategies for the Synthesis of this compound Scaffolds

Contemporary synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and environmental footprint of pyrazolone synthesis. These strategies include the use of transition metals, small organic molecules (organocatalysts), and green chemistry principles.

Transition Metal-Catalyzed Syntheses (e.g., Copper, Silver, Palladium, Iron)

Transition metals have emerged as powerful catalysts for constructing pyrazole and pyrazolone rings through diverse mechanistic pathways, often enabling reactions that are not feasible through classical methods.

Copper (Cu): Copper catalysts, such as copper triflate (Cu(OTf)₂) and copper oxide nanoparticles (CuO NPs), have been effectively used in pyrazole synthesis. nih.govacs.org For instance, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to various pyrazole derivatives. nih.gov Another approach involves the copper-catalyzed cross-dehydrogenative coupling of alkenyl hydrazones, which proceeds under aerobic conditions. nih.gov These methods offer mild reaction conditions and high efficiency. nih.govacs.org

Silver (Ag): Silver salts, like silver carbonate (Ag₂CO₃) and silver triflate (AgOTf), have proven effective in catalyzing the synthesis of pyrazole scaffolds. nih.govrsc.org Silver(I)-catalyzed reactions can facilitate the formation of pyrazoles from precursors like propargyl N-sulfonylhydrazones under mild conditions. acs.org Silver catalysis has also been employed in the synthesis of 5-amino-4-sulfonyl pyrazoles through a cascade reaction involving C(sp²)-H sulfonylation. acs.org Furthermore, silver catalysts can promote the [3+2] cycloaddition of alkynes and isocyanides to form the pyrazole ring. acs.orgorganic-chemistry.org

Palladium (Pd): Palladium catalysts are well-known for their role in cross-coupling reactions. In pyrazole synthesis, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives is a viable method for creating N-arylpyrazoles. nih.gov Palladium nanoparticles have also been investigated as reusable catalysts for the synthesis of related heterocyclic structures, demonstrating the potential for ligand-free catalytic systems. tandfonline.com

Iron (Fe): Iron is an abundant, inexpensive, and environmentally benign metal, making it an attractive catalyst. Iron(III) chloride (FeCl₃) and ferric nitrate have been used to catalyze the regioselective synthesis of substituted pyrazoles from hydrazones and vicinal diols. acs.orgnih.gov Nanomagnetic iron oxides (e.g., Fe₃O₄, CoFe₂O₄) have also been developed as reusable catalysts for synthesizing pyrazolone derivatives and related fused-ring systems, often in aqueous media. acs.org

| Catalyst | Precursors | Reaction Type | Key Features |

| Copper (Cu) | Alkenyl hydrazones | Cross-dehydrogenative coupling | Aerobic conditions, mild. nih.gov |

| Silver (Ag) | Propargyl N-sulfonylhydrazones | Cyclization | Mild conditions, room temperature. acs.org |

| Palladium (Pd) | Aryl triflates, pyrazoles | Cross-coupling | Synthesis of N-arylpyrazoles. nih.gov |

| Iron (Fe) | Hydrazones, vicinal diols | Regioselective cyclization | Inexpensive, ligand-free conditions. nih.gov |

Organocatalytic Methods (e.g., L-Proline, Piperidine)

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional methods.

L-Proline: The natural amino acid L-proline is a versatile organocatalyst that functions as both a Lewis base (via its secondary amine) and a Brønsted acid (via its carboxylic acid). It has been successfully used to catalyze multicomponent reactions for the synthesis of various heterocyclic compounds. In the context of pyrazolone-related syntheses, L-proline can activate substrates by forming enamine or iminium intermediates, facilitating asymmetric aldol, Michael, and Mannich reactions that can be steps in the construction of complex pyrazolone analogues.

Piperidine (B6355638): As a simple secondary amine, piperidine is an effective basic catalyst for condensation reactions. It is frequently used in Knoevenagel condensations, a key reaction in the synthesis of various pyrazolone derivatives. For example, piperidine can catalyze the reaction between a pre-formed pyrazolone (like 3-methyl-1H-pyrazol-5(4H)-one) and an aldehyde, which is a common strategy for functionalizing the pyrazolone ring at the 4-position.

Green Chemistry Approaches (e.g., Water as Solvent, Ascorbic Acid Catalysis)

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances.

Water as Solvent: Replacing volatile organic solvents with water is a primary goal of green chemistry. Water has been successfully used as a solvent for the synthesis of pyrazolone derivatives and related fused systems like pyrano[2,3-c]pyrazoles. These aqueous methods are often part of multicomponent reactions, providing high yields and simplifying product isolation. The use of water extract of banana peels (WEB) has even been explored as a natural, waste-derived reaction medium.

Ascorbic Acid Catalysis: Ascorbic acid (Vitamin C) is an inexpensive, non-toxic, and biodegradable organic acid. It has been reported as an efficient and eco-friendly catalyst for the one-pot, multicomponent condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic aldehydes in water to produce bis-pyrazolylmethane derivatives. acs.org This approach avoids the use of harsh or expensive catalysts and aligns with green chemistry principles.

| Green Approach | Catalyst/Medium | Reactants | Product Type | Key Advantage |

| Aqueous Synthesis | Water | Hydrazine, β-ketoester, aldehyde, malononitrile (B47326) | Pyrano[2,3-c]pyrazoles | Avoids organic solvents, often high yields. |

| Organocatalysis | Ascorbic Acid | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, aldehydes | 4,4'-(Arylmethylene)-bis-pyrazolones | Non-toxic, biodegradable catalyst. acs.org |

| Energy Efficiency | Microwave Irradiation | Ethyl acetoacetate, phenylhydrazine (B124118) | Edaravone | Drastically reduced reaction times. |

Multi-Component Reactions for Constructing this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov This approach offers significant advantages, including reduced waste, lower energy consumption, and simplified purification processes, aligning with the principles of green chemistry. researchgate.net For the construction of complex pyrazolone derivatives, MCRs have proven to be particularly powerful.

A common MCR for synthesizing pyrazolone-based scaffolds, such as derivatives of this compound, is the Hantzsch-type, four-component reaction. In a typical setup, the core pyrazolone is first formed in situ from propylhydrazine and a β-ketoester like ethyl acetoacetate. This intermediate then reacts with an aldehyde and an active methylene (B1212753) compound, such as malononitrile, in the presence of a catalyst. nih.gov For example, a taurine-catalyzed four-component reaction in water has been used to afford 1,4-dihydropyrano[2,3-c]pyrazoles in high yields. nih.gov Similarly, solvent-free conditions using catalysts like montmorillonite K10 have been developed for five-component reactions to produce highly substituted pyrano[2,3-c]pyrazoles. nih.gov

These reactions allow for significant molecular diversity, as the properties of the final molecule can be easily tuned by varying the aldehyde or the active methylene compound used in the reaction. The pot, atom, and step economy (PASE) of MCRs makes them an increasingly popular choice in pharmaceutical and medicinal chemistry for generating libraries of bioactive compounds. nih.gov

Table 1: Examples of Multi-Component Reactions for Pyrazolone Derivatives

| Reactants | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate (B1144303) | Taurine | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92 | nih.gov |

| Aldehyde, Dimedone, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Diethylamine (Et2NH) | Pyrazole-dimedone derivatives | 40-78 | nih.gov |

| Aldehyde, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate, 5-methyl-1,3,4-thiadiazole-2-thiol | Montmorillonite K10 | Substituted Pyrano[2,3-c]pyrazoles | 81-91 | nih.gov |

Regioselective Synthesis of this compound and Related Isomers

The synthesis of pyrazolones from the condensation of a β-ketoester (like ethyl acetoacetate) and an unsymmetrical hydrazine (like propylhydrazine) can theoretically yield two different regioisomers. Controlling which isomer is formed is a significant challenge in pyrazole chemistry. Regioselective synthesis aims to direct the reaction to produce predominantly one isomer over the other.

For this compound, the desired product is formed when the more nucleophilic nitrogen of propylhydrazine attacks the acetyl carbonyl group of ethyl acetoacetate, followed by cyclization. The alternative pathway, where the attack occurs at the ester carbonyl, would lead to the formation of the 5-methyl-1-propyl-1H-pyrazol-3(2H)-one isomer. The outcome of the reaction is often influenced by factors such as the solvent, temperature, pH, and the nature of the substituents on both reactants.

Advanced strategies have been developed to achieve high regioselectivity. For instance, a novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization, ensuring the formation of a specific regioisomer. nih.gov Another established method for preparing 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by a base-catalyzed cyclization of the intermediate hydrazone. nih.gov These methods provide reliable pathways to specific pyrazolone isomers, which is crucial as different isomers often exhibit distinct biological activities. The development of efficient and selective methods for preparing specifically substituted pyrazoles remains a key target for organic and medicinal chemists. thieme.de

Table 2: Regioisomers from the Reaction of Propylhydrazine and Ethyl Acetoacetate

| Product Name | Description |

|---|---|

| This compound | Formed via nucleophilic attack at the acetyl carbonyl of ethyl acetoacetate. |

| 5-methyl-1-propyl-1H-pyrazol-3(2H)-one | Formed via nucleophilic attack at the ester carbonyl of ethyl acetoacetate. |

Stereoselective Synthesis of Chiral Pyrazolone Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The stereoselective synthesis of pyrazolone derivatives, which aims to produce a single desired stereoisomer, is a field of intense research. This is often achieved using chiral catalysts in asymmetric reactions.

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral pyrazolones. For example, isothiourea catalysts have been successfully employed in multicomponent cascade reactions to produce pyrazolone-derived β-amino acid esters and β-lactams with high stereoselectivity. acs.orgnih.gov In one reported protocol, a three-component reaction involving a pyrazolone-derived ketimine, an anhydride, and an alcohol, catalyzed by isothiourea, delivered the target product in 93% isolated yield with excellent stereoselectivity (>20:1 diastereomeric ratio and 99% enantiomeric excess). acs.org This method is attractive due to its mild conditions, high efficiency, and good functional-group tolerance. nih.gov

Another successful approach involves the use of chiral squaramide catalysts for enantioselective Michael additions of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters. This method yields chiral pyrazolone ketoester derivatives in high yields (up to 99%) and with high enantioselectivities (up to 96% ee). rsc.org The development of these catalytic asymmetric reactions provides valuable and straightforward access to optically active pyrazolone derivatives, which are important for drug discovery and development.

Table 3: Examples of Stereoselective Syntheses of Pyrazolone Derivatives

| Reaction Type | Catalyst | Product Type | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Multicomponent Cascade Reaction | Isothiourea (ITU-1) | Pyrazolone-derived β-amino acid ester | 93 | >20:1 dr, 99% ee | acs.org |

| Michael Addition | Chiral Squaramide | Chiral Pyrazolone Ketoester | up to 99 | up to 96% ee | rsc.org |

| Michael Addition | Primary amine-Brønsted acid | Pyrazolone with quaternary stereocenter | Moderate to good | up to 92:8 dr, up to 99% ee | researchgate.net |

Advanced Spectroscopic Characterization of 3 Methyl 1 Propyl 1h Pyrazol 5 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 3-methyl-1-propyl-1H-pyrazol-5(4H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, supported by theoretical calculations, can offer a complete assignment of all proton and carbon signals and insight into the molecule's conformation.

¹H and ¹³C NMR Spectral Analysis for Structural Elucidation

The ¹H and ¹³C NMR spectra provide the fundamental framework for structural analysis. While specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on extensive data available for closely related analogs like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and other N-alkylated pyrazolones. nih.govjocpr.comnaturalspublishing.comrjpbcs.com

The ¹H NMR spectrum is expected to show distinct signals for the propyl group protons, the methyl group protons, and the methylene (B1212753) protons within the pyrazolone (B3327878) ring. The propyl group should exhibit a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the central methylene (CH₂) protons, and a triplet for the methylene protons attached to the nitrogen atom (N-CH₂). The methyl group at the C3 position of the pyrazole (B372694) ring would appear as a sharp singlet. The C4 methylene protons in the pyrazolone ring are also expected to produce a singlet.

In the ¹³C NMR spectrum, distinct resonances for each carbon atom in the molecule are anticipated. The carbonyl carbon (C=O) at the C5 position is expected to appear significantly downfield, typically above 160 ppm. jocpr.com The carbons of the propyl group will have characteristic shifts, as will the C3 methyl carbon and the carbons of the pyrazole ring (C3, C4, and C5).

Predicted ¹H and ¹³C NMR Data for this compound These are predicted values based on analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₂-CH₂-CH₃ | Triplet, ~3.8-4.1 | ~45-50 |

| N-CH₂-CH₂-CH₃ | Multiplet, ~1.7-1.8 | ~22-25 |

| N-CH₂-CH₂-CH₃ | Triplet, ~0.9 | ~10-12 |

| C3-CH₃ | Singlet, ~2.1-2.3 | ~12-16 |

| C4-H₂ | Singlet, ~3.2-3.4 | ~35-40 |

| C3 | - | ~150-155 |

| C4 | - | ~35-40 |

| C5 (C=O) | - | ~170-175 |

Advanced NMR Techniques (e.g., HMBC, COSY, NOESY) for Unambiguous Assignment and Conformational Analysis

To confirm the assignments made from 1D NMR and to elucidate the molecule's connectivity and spatial arrangement, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for identifying proton-proton coupling networks. For this compound, a COSY spectrum would clearly show correlations between the adjacent methylene and methyl protons of the propyl group (N-CH₂ to -CH₂- and -CH₂- to -CH₃), confirming the integrity of the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the one between the N-CH₂ protons of the propyl group and the C5 (carbonyl) and C3 carbons of the pyrazole ring, unambiguously confirming the attachment of the propyl group to the N1 nitrogen. Another crucial correlation would be between the C3-methyl protons and the C3 carbon, as well as the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is essential for conformational analysis. For instance, NOESY could show correlations between the protons of the N-CH₂ group and protons on the pyrazolone ring, providing insights into the preferred orientation of the propyl group relative to the heterocyclic ring. The conformational stability of related heterocyclic systems has been successfully studied using NOESY data to estimate interproton distances. nih.gov

Theoretical Prediction of NMR Chemical Shifts via DFT Approaches

In the absence of extensive experimental data, Density Functional Theory (DFT) calculations serve as a powerful predictive tool for spectroscopic parameters. jocpr.comnih.govresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method, combined with DFT functionals like B3LYP or TPSSTPSS and basis sets such as 6-311+G(d,p) or TZVP, has been shown to accurately predict ¹H and ¹³C chemical shifts for complex heterocyclic molecules, including pyrazole derivatives. nih.govresearchgate.net

The process involves first optimizing the molecular geometry of this compound and then calculating the NMR shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). Studies on similar molecules have demonstrated that the choice of the functional and basis set can significantly influence the accuracy of the prediction, with certain functionals providing results that correlate strongly with experimental values. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides critical information about the functional groups present in a molecule and their bonding environment.

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound are expected to be dominated by characteristic vibrations of its key functional groups. The most prominent absorption in the IR spectrum would be the stretching vibration of the carbonyl group (C=O) of the pyrazolone ring. nih.govrjpbcs.com

Expected Vibrational Frequencies for this compound These are predicted values based on analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aliphatic) | Propyl, Methyl | 2850-3000 |

| C=O stretching | Carbonyl | 1650-1710 |

| C=N stretching | Pyrazole ring | 1590-1640 |

| C-N stretching | Pyrazole ring, N-propyl | 1300-1400 |

| CH₂/CH₃ bending | Propyl, Methyl | 1370-1470 |

The C=O stretch is a strong indicator of the molecule's tautomeric form and is sensitive to its chemical environment. scispace.com The C=N stretching vibration of the pyrazole ring is also a characteristic feature. nih.gov The spectrum would also contain various C-H stretching and bending vibrations from the methyl and propyl groups. nih.gov

Crystallographic Investigations of 3 Methyl 1 Propyl 1h Pyrazol 5 4h One and Its Structural Analogues

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. While specific crystallographic data for 3-methyl-1-propyl-1H-pyrazol-5(4H)-one is not widely available in the surveyed literature, extensive studies on its structural analogues provide a strong basis for understanding its likely solid-state structure.

Pyrazolone (B3327878) derivatives have been shown to crystallize in various crystal systems, including monoclinic, triclinic, and orthorhombic systems. spast.org For instance, a comparative study of three different pyrazolone derivatives revealed crystallization in the monoclinic P21/n, triclinic P-1, and orthorhombic P212121 space groups, respectively. spast.org The pyrazole (B372694) ring in these compounds was consistently found to be planar. spast.org

In a study of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a closely related analogue, the compound was found to crystallize in the monoclinic P21/c space group. researchgate.net The unit cell parameters were determined as a = 4.9336 (19) Å, b = 19.121 (7) Å, c = 9.568 (4) Å, and β = 92.136 (7)°. researchgate.net Similarly, the crystal structures of other pyrazole derivatives have been resolved, showing triclinic and monoclinic unit cells. nih.gov For example, one derivative crystallized in a triclinic system with space group P1̅ and lattice parameters a = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, α = 87.493(6)°, β = 87.318(6)°, and γ = 84.676(6)°. nih.gov Another crystallized in a monoclinic system with space group P21/n and lattice parameters a = 21.54552(17) Å, b = 7.38135(7) Å, c = 22.77667(19) Å, and β = 101.0921(8)°. nih.gov

The bond lengths and angles within the pyrazolone ring of these analogues deviate slightly from those of a regular pentagon, indicating extensive electron delocalization and conjugation. nih.gov This delocalization is a key feature influencing the chemical reactivity and physical properties of these compounds.

Table 1: Crystallographic Data for Selected Pyrazolone Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P21/n | - | - | - | - | - | - | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | - | - | - | - | - | - | spast.org |

| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P212121 | - | - | - | - | - | - | spast.org |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Monoclinic | P21/c | 4.9336(19) | 19.121(7) | 9.568(4) | 90 | 92.136(7) | 90 | researchgate.net |

| Pyrazole Derivative 4 | Triclinic | P1̅ | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) | nih.gov |

| Pyrazole Derivative 5a | Monoclinic | P21/n | 21.54552(17) | 7.38135(7) | 22.77667(19) | 90 | 101.0921(8) | 90 | nih.gov |

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal lattice is governed by a variety of intermolecular interactions, which play a crucial role in the stability and properties of the solid material. In pyrazolone derivatives, hydrogen bonding and π-π stacking are prominent interactions.

The planar pyrazole and phenyl rings in these molecules also facilitate π-π stacking interactions, where the electron-rich aromatic rings stack on top of each other. niscpr.res.in These interactions, along with hydrogen bonding, contribute significantly to the stabilization of the crystal structure. rsc.org The interplay between strong and weak intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal. imedpub.com Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts. lookchem.comtandfonline.com

Conformational Analysis and Torsional Freedom within the Solid State

The conformation of a molecule, which describes the spatial arrangement of its atoms, can have a significant impact on its properties. In the solid state, the conformation of a molecule is often locked into a specific arrangement due to the constraints of the crystal lattice.

For pyrazolone derivatives, the pyrazole ring itself is generally planar. spast.org However, the substituent groups attached to the ring can exhibit torsional freedom, leading to different molecular conformations. The dihedral angles between the pyrazolone ring and any attached phenyl rings are a key indicator of this conformational flexibility. nih.gov For instance, in 4-[(3-hydroxyanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the dihedral angles between the pyrazolone ring and the three phenyl rings are 30.92 (6)°, 60.96 (4)°, and 57.01 (4)°, indicating significant twisting of the rings relative to each other due to steric hindrance. nih.gov

Polymorphism and Co-crystallization Studies (if applicable)

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. While there is no specific mention of polymorphism for this compound in the searched literature, it is a phenomenon that has been observed in other organic molecules and can be induced by varying crystallization conditions. youtube.com

Co-crystallization is a technique where two or more different molecules are crystallized together in a single crystal lattice. youtube.com This can be used to modify the physical properties of a compound. The formation of co-crystals is driven by the intermolecular interactions between the constituent molecules. nih.gov Studies on pyrazinamide, another heterocyclic compound, have shown that co-crystallization with glutaric acid can lead to the formation of new crystalline phases with altered thermal properties and solubility. nih.gov This suggests that co-crystallization could be a viable strategy for modifying the properties of this compound.

Theoretical and Computational Chemistry of 3 Methyl 1 Propyl 1h Pyrazol 5 4h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in density functional theory, have become indispensable tools for investigating the properties of pyrazolone (B3327878) systems. These methods allow for the detailed examination of molecular geometries, electronic landscapes, and other key physicochemical parameters.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the molecular and electronic structure of pyrazolone derivatives. jocpr.com Theoretical calculations are frequently performed to determine optimized geometries, including crucial parameters like bond lengths and bond angles. jocpr.com For instance, studies on related compounds such as 3-methyl-pyrazol-5-one and 1-phenyl-3-methyl-pyrazol-5-one have been successfully carried out using the B3LYP functional with a 6-31G(d) basis set to compute these geometric parameters. jocpr.com

These DFT calculations also elucidate the electronic properties by determining total energies and electronic energies. jocpr.com The distribution of electron density, calculated through methods like Mulliken charge analysis, reveals important information about the molecule's internal electronic structure and potential reactivity. researchgate.net This analysis helps in understanding charge transfer within the molecule and identifying sites susceptible to chemical reactions. researchgate.net

The choice of basis set is a critical factor in quantum chemical calculations, as it can significantly influence the accuracy of the predicted molecular geometries and electronic properties. researchgate.net A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets generally provide more accurate results, but at a higher computational cost.

Studies often compare results from different basis sets to ensure the reliability of the findings. For example, decreasing the basis set size from a quadruple-zeta quality set like QZVP to a triple-zeta set like 6-311+G* can introduce variations in the calculated energies and geometries. researchgate.net It is a common and recommended practice in computational studies to first perform a preliminary geometry optimization using a smaller, less computationally demanding basis set (e.g., 6-31+g(d)) before refining the optimization with a larger, more accurate basis set (e.g., 6-311+g(d)). researchgate.net This tiered approach balances computational efficiency with the accuracy required for reliable predictions of molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being the most important orbitals. wikipedia.orgresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial descriptor of a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgresearchgate.net

Table 1: Example Frontier Orbital Energies for a Related Pyrazole (B372694) Derivative Data based on calculations for 3-methyl-1-phenylpyrazole using TD-DFT methods. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -0.3316 |

| ELUMO | -0.0472 |

| Energy Gap (ΔE) | 0.2844 |

Note: This interactive table allows you to sort the data by clicking on the column headers.

These calculations can identify the most electronegative and electropositive centers in the molecule, providing clues about sites prone to nucleophilic or electrophilic attack. researchgate.net For instance, in pyrazolone derivatives, the carbonyl oxygen atom typically carries a significant negative charge, making it a likely coordination site for metal ions. asianpubs.org Calculated dipole moments for pyrazole derivatives can be correlated with their structural properties and intermolecular bonding patterns. researchgate.net In one study on a pyrazolone derivative, the ground state dipole moment was calculated to be 6.178 Debye. researchgate.net

Table 2: Example Calculated Atomic Charges for a Substituted Pyrazolone Data based on AM1 semi-empirical calculations for substituted 1-phenyl-3-methyl-pyrazolone. asianpubs.org

| Substitution on Phenyl Ring | Net Atomic Charge on Carbonyl Oxygen | Dipole Moment (Debye) |

| p-Chloro | -0.2960 | 2.230 |

| o-Hydroxyl | -0.2456 | 1.782 |

| p-Hydroxyl | -0.3017 | 2.475 |

Note: This interactive table allows you to sort the data by clicking on the column headers.

Tautomerism and Isomerism Studies

Pyrazolones are known to exist in different tautomeric forms, a phenomenon that is critical to their chemical and pharmacological activity. frontiersin.orgresearchgate.net Theoretical studies are vital for elucidating the equilibrium between these forms.

The most significant tautomerism in 3-methyl-1-propyl-1H-pyrazol-5(4H)-one is the keto-enol equilibrium. The compound can exist as the specified keto form (a pyrazolin-5-one) or an enol form (a pyrazol-5-ol). Computational chemistry, particularly DFT, is employed to investigate this equilibrium by calculating the relative energies and stabilities of the different tautomers. orientjchem.org

These studies have shown that for many pyrazolone systems, the keto form is more stable. orientjchem.org The relative stability can be influenced by environmental factors, and computational models can incorporate solvent effects to provide a more accurate picture. orientjchem.orgnih.gov For example, studies on related heterocyclic compounds show that polar solvents tend to stabilize the more polar keto tautomer, while non-polar solvents may favor the enol form. nih.govresearchgate.net By calculating the energy barriers for the proton transfer between the tautomers, researchers can understand the kinetics of the isomerization process. orientjchem.org These theoretical insights are crucial for predicting the predominant species under specific conditions. frontiersin.org

Energy Profiles of Tautomeric and Conformational Transformations

Pyrazolones, including this compound, are known for their tautomerism, existing as an equilibrium of three primary forms: the CH form (this compound), the OH form (5-hydroxy-3-methyl-1-propyl-1H-pyrazole), and the NH form (3-methyl-1-propyl-1,2-dihydro-pyrazol-5-one). ijpcbs.comresearchgate.net Computational studies, often employing Density Functional Theory (DFT), are used to model the energy landscapes of these interconversions.

The transformation between these tautomers involves proton transfer, which can occur via intramolecular or intermolecular pathways. Theoretical calculations have shown that for pyrazoles, the energy barrier for intramolecular proton transfer is significantly high, often around 50 kcal/mol. nih.gov This suggests that the process is more likely to be an intermolecular event, potentially mediated by solvent molecules. nih.gov The energy profile for these transformations maps the potential energy of the system as the reaction progresses, identifying the transition states and the activation energy required for the conversion. For instance, the potential energy barrier for a proton transfer process in a similar heterocyclic system was calculated to be 77.5 kcal/mol in the gas phase. researchgate.net

Table 1: Key Aspects of Tautomeric and Conformational Energy Profiles

| Transformation | Key Feature | Typical Computational Finding |

| Tautomerism | Proton Transfer | Intermolecular pathways are generally favored over high-energy intramolecular shifts. nih.gov |

| Activation Energy | Significant energy barriers exist between tautomers, influencing conversion rates. nih.govresearchgate.net | |

| Conformation | N-Propyl Rotation | Different rotational positions (conformers) of the propyl group have distinct energy levels. |

| Isomerism | For substituted pyrazolones, syn- and anti- isomers can coexist, further diversifying the energy landscape. researchgate.net |

Computational Prediction of Tautomeric Equilibrium Constants

Computational chemistry provides powerful tools for predicting the tautomeric equilibrium constants (KT) by calculating the relative stabilities of the tautomers. nih.gov Methods like DFT (e.g., B3LYP functional) and post-Hartree-Fock methods (e.g., MP2) are used to determine the Gibbs free energy (ΔG) of each tautomer. researchgate.netrsc.org The equilibrium constant is then derived from the ΔG difference between the tautomeric forms.

The relative stability of pyrazolone tautomers is highly sensitive to the environment. ijpcbs.comnih.gov In the gas phase and nonpolar solvents, the CH form is often predicted to be the most stable. ijpcbs.comrsc.org However, in polar solvents, the NH and OH forms can become significantly stabilized due to more favorable solute-solvent interactions. ijpcbs.com For example, a study on 1-phenyl-3-methyl-pyrazolone showed that while the CH form is most stable in the gas phase, the stability of all tautomers increases with solvent polarity, with the NH form showing the most significant stabilization. ijpcbs.com This shift in equilibrium is a critical factor in the molecule's chemical behavior in different media.

The accurate prediction of these equilibria is a challenging task, as it requires accounting for subtle changes in energy due to protonation states and solvent effects. nih.gov

Table 2: Predicted Tautomer Stability and Solvent Effects for 1-Aryl-3-Methyl-Pyrazolones

| Phase/Solvent | Most Stable Tautomer | Observation | Reference |

| Gas Phase | CH | The CH form is generally the most predominant tautomer in isolation. | ijpcbs.comrsc.org |

| Nonpolar Solvents | CH / OH | In nonpolar media like CDCl₃, pyrazolones can exist as dimers of the OH form. | mdpi.com |

| Polar Solvents (Ethanol, Water) | NH / CH | The stability of all forms increases, but the NH form is preferentially stabilized. | ijpcbs.com |

| Solid State | Varies | Crystal packing forces determine the dominant tautomer; both NH and OH forms have been observed. | rsc.org |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing a guide to its reactivity. uni-muenchen.dechemrxiv.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for interacting with positive charges. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor, indicating sites for nucleophilic attack. nih.gov

For a molecule like this compound, the MEP map would typically show a significant negative potential around the carbonyl oxygen atom (C=O) and the N2 atom of the pyrazole ring. researchgate.net These sites represent the primary centers for electrophilic interactions, such as protonation or hydrogen bonding. nih.gov The areas around the hydrogen atoms, particularly any acidic protons in the CH or NH tautomers, would exhibit positive potential, marking them as likely sites for deprotonation by a base. The analysis of MEP maps is crucial for understanding intermolecular interactions and predicting how the molecule will bind to biological targets or other reactants. nih.gov

Table 3: Predicted Reactive Sites from MEP Analysis

| Region on Molecule | Predicted Electrostatic Potential | Type of Reactive Site | Implication |

| Carbonyl Oxygen (C=O) | Negative (Red/Yellow) | Nucleophilic / H-bond acceptor | Prone to attack by electrophiles; site for hydrogen bonding. researchgate.netnih.gov |

| Ring Nitrogen (N2) | Negative (Red/Yellow) | Nucleophilic / H-bond acceptor | A secondary site for electrophilic attack or coordination. researchgate.net |

| Acidic Protons (e.g., on C4) | Positive (Blue) | Electrophilic / H-bond donor | Susceptible to attack by nucleophiles or bases. nih.gov |

| Propyl Group Hydrogens | Near-Neutral (Green) | Generally non-reactive | Less likely to participate in strong electrostatic interactions. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. ej-chem.org The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, dictates its properties.

QSPR models are developed for series of related compounds, such as pyrazolone derivatives. researchgate.netnih.gov The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and shape.

Geometrical: Molecular surface area, volume.

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Hydrophobic: Log P (partition coefficient).

Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links a subset of these descriptors to an experimental property (e.g., solubility, boiling point, or biological activity). ej-chem.orgresearchgate.net For pyrazolones, QSAR (a subset of QSPR focused on biological activity) studies have been conducted to correlate structural features with antimicrobial or enzyme inhibitory effects. ej-chem.orgnih.gov Such models can reveal that factors like the molecule's size, shape, and specific substitutions are crucial for its activity. nih.gov Although a specific QSPR model for this compound is not documented, the principles would allow for the prediction of its properties if it were included in a dataset of similar pyrazolones.

Table 4: Common Descriptors Used in QSPR/QSAR Studies of Pyrazolones

| Descriptor Category | Example Descriptors | Property Influenced | Reference |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Reactivity, Polarity, Interaction Strength | researchgate.net |

| Steric/Geometrical | Molar Refractivity, Surface Area, Volume | Binding Affinity, Solubility | nih.gov |

| Topological | Connectivity Indices (e.g., Wiener Index) | Boiling Point, Viscosity | ej-chem.org |

| Hydrophobic | Log P, Hydration Energy | Membrane Permeability, Solubility | researchgate.net |

Mechanistic Investigations of Reactions Involving 3 Methyl 1 Propyl 1h Pyrazol 5 4h One

Exploration of Reaction Pathways and Transition States

The exploration of reaction pathways and the characterization of transition states are crucial for a comprehensive understanding of a chemical reaction. For pyrazolone (B3327878) derivatives, these investigations often involve a combination of experimental studies and computational modeling.

Reaction pathways for pyrazolones can be influenced by their tautomeric nature. The 3-methyl-1-propyl-1H-pyrazol-5(4H)-one can exist in several tautomeric forms: the CH, OH, and NH forms. The relative stability of these tautomers and the energy barriers for their interconversion play a significant role in determining the reaction pathway. The specific tautomer that preferentially reacts will depend on the reaction conditions, such as the solvent and the nature of the other reactants.

In condensation reactions, such as the Knoevenagel condensation with aldehydes, the reaction pathway typically involves the initial deprotonation of the C4 position to form a reactive enolate intermediate. This is followed by a nucleophilic attack on the carbonyl carbon of the aldehyde and subsequent dehydration to yield the final product.

Kinetic Studies and Rate Coefficient Determination

For example, the rate of acylation of pyrazolones has been shown to be dependent on several factors, including the nature of the acylating agent, the solvent, and the presence of a catalyst. In the case of C-acylation, the rate-determining step is often the formation of the C-C bond between the pyrazolone and the acylating agent.

The determination of rate coefficients (k) allows for a quantitative comparison of reaction rates under different conditions. For a hypothetical reaction of this compound, the rate law could be expressed as:

Rate = k [this compound]^m [Reactant B]^n

where m and n are the reaction orders with respect to each reactant. Experimental determination of these orders and the rate coefficient k would provide valuable information about the reaction mechanism.

Role of Specific Reaction Conditions and Catalysts on Mechanism

Reaction conditions and the use of catalysts can have a profound impact on the mechanism of a reaction, often leading to different products or improved reaction efficiency.

Reaction Conditions:

Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states. For example, polar protic solvents can stabilize ionic species, potentially favoring pathways that involve charged intermediates.

Temperature: Increasing the temperature generally increases the reaction rate but can also lead to the formation of different products if there are competing reaction pathways with different activation energies.

pH: The pH of the reaction medium is particularly important for pyrazolones due to their tautomeric nature and the potential for protonation or deprotonation. In acidic conditions, the pyrazolone may be protonated, altering its reactivity. In basic conditions, deprotonation can generate more nucleophilic species.

Catalysts:

Acid Catalysis: Acid catalysts can protonate the carbonyl group of the pyrazolone, making it more electrophilic and susceptible to nucleophilic attack.

Base Catalysis: Base catalysts can deprotonate the C4 position, generating a highly nucleophilic enolate that can readily react with electrophiles. For instance, piperidine (B6355638) is often used as a basic catalyst in condensation reactions of pyrazolones with aldehydes. rjpbcs.com

Phase Transfer Catalysis: In reactions involving immiscible phases, phase transfer catalysts can be used to transport a reactant from one phase to another, thereby increasing the reaction rate.

Metal Catalysis: Transition metal catalysts, such as palladium, can be used to mediate a variety of cross-coupling reactions involving pyrazolones. For example, Pd(OAc)2 has been used to catalyze the site-selective acetoxylation of pyrazolones. researchgate.net

The table below summarizes the effect of different catalysts on the reactions of pyrazolone derivatives.

| Catalyst | Reaction Type | Role of Catalyst |

| Piperidine | Condensation with aldehydes | Acts as a base to deprotonate the C4 position, forming a reactive enolate. rjpbcs.com |

| Pd(OAc)2 | Acetoxylation | Facilitates the C-H activation and functionalization at the C4 position. researchgate.net |

| Calcium Hydroxide | C-acylation | Traps the liberated hydrogen chloride and maintains a basic reaction medium. rsc.org |

Intramolecular Cyclization and Rearrangement Mechanisms

Pyrazolone derivatives can undergo intramolecular cyclization and rearrangement reactions to form a variety of other heterocyclic compounds. These reactions are often driven by the formation of a more stable product.

Intramolecular Cyclization: While specific examples for this compound are not documented, pyrazolone derivatives with appropriate side chains can undergo intramolecular cyclization. For example, a pyrazolone with a side chain containing a leaving group and a nucleophilic center could cyclize to form a bicyclic system. The mechanism would typically involve an intramolecular nucleophilic substitution reaction.

Rearrangement Mechanisms: Rearrangements in pyrazolone chemistry can be triggered by various stimuli, such as heat or the presence of a catalyst. One possible rearrangement for a substituted pyrazolone could be a researchgate.netnih.gov-sigmatropic shift, where a substituent migrates from one position to another within the ring system.

In some cases, reactions that appear to be simple substitutions can proceed through a rearrangement mechanism. For example, the reaction of some pyrazolone derivatives can lead to ring-opening followed by recyclization to form an isomeric product.

Nucleophilic and Electrophilic Reactivity at Specific Sites of the Pyrazolone Ring

The pyrazolone ring possesses both nucleophilic and electrophilic sites, which dictates its reactivity towards a wide range of reagents.

Nucleophilic Sites:

C4 Position: The carbon at the 4-position is the most nucleophilic site in the pyrazolone ring. researchgate.netresearchgate.net This is due to the electron-donating effects of the adjacent nitrogen atoms and the methyl group at the C3 position. The C4 position readily reacts with a variety of electrophiles, such as aldehydes, diazonium salts, and acylating agents. rjpbcs.com

N1 and N2 Nitrogens: The nitrogen atoms in the pyrazolone ring also have lone pairs of electrons and can act as nucleophiles, particularly in alkylation and acylation reactions. The relative nucleophilicity of the two nitrogens can be influenced by the substituent at the N1 position.

Exocyclic Oxygen: The carbonyl oxygen at the C5 position can also act as a nucleophile, particularly in reactions with hard electrophiles.

Electrophilic Sites:

C3 and C5 Positions: The carbons at the 3 and 5-positions are relatively electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl group. researchgate.net These positions are therefore susceptible to attack by strong nucleophiles.

Carbonyl Carbon (C5): The carbonyl carbon at the C5 position is a classic electrophilic site and can be attacked by nucleophiles, leading to addition or substitution reactions.

The table below summarizes the key reactive sites of the pyrazolone ring.

| Position | Type of Reactivity | Common Reactants |

| C4 | Nucleophilic | Aldehydes, diazonium salts, acylating agents rjpbcs.comresearchgate.net |

| N1/N2 | Nucleophilic | Alkyl halides, acyl halides |

| C5 (Carbonyl Carbon) | Electrophilic | Nucleophiles |

| C3/C5 | Electrophilic | Strong nucleophiles researchgate.net |

A comprehensive search of the scientific literature reveals a significant lack of specific research data for the chemical transformations of This compound , as required by the detailed outline provided.

While the compound itself is commercially available bldpharm.com, the body of published research on the reactivity of pyrazolones has overwhelmingly focused on other analogues, particularly 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as Edaravone). researchgate.nettcichemicals.combldpharm.comnih.gov The chemical behavior, including functionalization and derivatization reactions, is heavily influenced by the nature of the substituent at the N-1 position. The electronic and steric differences between a propyl group and a phenyl group are substantial, meaning the reaction conditions, yields, and even the feasibility of certain transformations documented for the 1-phenyl derivative cannot be accurately extrapolated to the 1-propyl analogue.

Specifically, for the requested sections:

Chemical Transformations and Derivatization of 3 Methyl 1 Propyl 1h Pyrazol 5 4h One

Annulation and Fused Heterocycle Formation:The synthesis of fused systems like chromeno[2,3-c]pyrazoles and pyrazolo[3,4-b]pyridines has been reported from various pyrazolone (B3327878) precursors.scielo.org.zamdpi.comnih.govresearchgate.netThese multicomponent reactions are highly dependent on the specific pyrazolone starting material, and the available literature describes these syntheses using 1-phenyl- or 1-H-pyrazolone derivatives, not the 1-propyl variant.scielo.org.zamdpi.comstmarys-ca.edu

Due to the strict requirement to focus solely on 3-methyl-1-propyl-1H-pyrazol-5(4H)-one and the absence of specific research findings for this compound in the public domain, it is not possible to generate the requested scientific article with accuracy and adherence to the provided outline. Providing information based on other pyrazolone derivatives would be scientifically misleading and violate the explicit instructions of the request.

Synthesis of Bis-pyrazolone Derivatives

The synthesis of 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), a prominent class of bis-pyrazolone derivatives, is a well-established transformation. This reaction is a tandem process that begins with a Knoevenagel condensation, followed by a Michael addition. nih.govresearchgate.net

The general mechanism involves the reaction of an aldehyde with the active hydrogen compound (the pyrazolone) to form an α,β-unsaturated ketone (an enone) via nucleophilic addition and subsequent dehydration. nih.govwikipedia.org This intermediate, an arylmethylene pyrazolone, then rapidly undergoes a Michael addition by a second molecule of the pyrazolone to yield the final bis-pyrazolone product. nih.govresearchgate.net

This transformation is typically a one-pot, three-component reaction where two equivalents of the pyrazolone react with one equivalent of a substituted aldehyde. nih.govijpsr.com The reaction can be performed under mild, catalyst-free conditions or by using various catalysts to improve efficiency. nih.govresearchgate.net For instance, a study by Elinson et al. demonstrated that the reaction between aryl aldehydes and two equivalents of 3-methyl-1-phenyl-2-pyrazolin-5-one proceeds rapidly at room temperature without any catalyst. researchgate.net Another approach utilizes sodium acetate (B1210297) as a catalyst in an ethanol-water solvent system, also at room temperature, to produce the desired bis-pyrazolone derivatives in high to excellent yields. nih.govnih.gov The use of heterogeneous catalysts like 3-aminopropylated silica (B1680970) gel has also been reported, offering advantages such as easy recovery and reusability. researchgate.net

The research findings for the synthesis of 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) are detailed below.

Table 1: Synthesis of 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) Derivatives

This table showcases derivatives synthesized through the reaction of 3-methyl-1-phenyl-5-pyrazolone (2 equivalents) with various substituted aldehydes (1 equivalent), catalyzed by sodium acetate at room temperature. nih.gov

| Aldehyde Substituent | Product | Reaction Time (h) | Yield (%) |

| 4-Hydroxy | 4,4'-((4-hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 2 | 96 |

| 4-Nitro | 4,4'-((4-nitrophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 0.5 | 99 |

| 4-Chloro | 4,4'-((4-chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 1 | 98 |

| 2,4-Dichloro | 4,4'-((2,4-dichlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 1.5 | 99 |

| 3-Hydroxy-4-methoxy | 4,4'-((3-hydroxy-4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 2 | 98 |

| 3,4,5-Trimethoxy | 4,4'-((3,4,5-trimethoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 2 | 95 |

| 2-Hydroxy | 4,4'-((2-hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 2 | 97 |

Spiro-Derivatization of Pyrazolones

Spiro-derivatization represents another significant chemical transformation of the pyrazolone core, leading to complex, three-dimensional heterocyclic systems. These reactions often involve multicomponent strategies where the pyrazolone acts as a key building block.

A notable example is the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. tandfonline.com This involves a one-pot, three-component reaction of an aldehyde or ketone (such as isatin), malononitrile (B47326), and a pyrazolone like 3-methyl-1H-pyrazol-5(4H)-one. tandfonline.com The reaction proceeds efficiently in an aqueous ethanol (B145695) medium, highlighting its green chemistry credentials. tandfonline.com

Another synthetic route to spiro compounds involves the reaction of pyrazolones with electron-deficient alkenes. For example, the reaction between 3-methyl-1-phenylpyrazol-5-one and alkyl 3-bromo-3-nitroacrylates has been studied. researchgate.net This reaction leads to the formation of novel spiro-fused 2-nitrocyclopropanecarboxylates. Quantum chemical calculations have confirmed that this reaction is under kinetic control, favoring the formation of specific trans-isomers of the nitrospirocyclopropane products. researchgate.net

These examples demonstrate the utility of pyrazolones as precursors for constructing diverse spirocyclic frameworks, which are of significant interest in medicinal chemistry due to their rigid structures and potential for biological activity.

Role As a Synthetic Intermediate and Synthon in Organic Chemistry

3-methyl-1-propyl-1H-pyrazol-5(4H)-one as a Versatile Building Block

The utility of this compound as a versatile building block stems from the multiple reactive sites within its structure. The most notable of these is the active methylene (B1212753) group at the C-4 position, which is readily susceptible to electrophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable synthon for a variety of organic transformations.

The general reactivity of the pyrazolone (B3327878) ring is well-documented, with numerous studies highlighting its participation in condensation reactions. For instance, the reaction of the analogous 3-methyl-1H-pyrazol-5(4H)-one with aldehydes in the presence of a basic catalyst like piperidine (B6355638) leads to the formation of 4-arylidene-3-methyl-1H-pyrazol-5(4H)-ones. rjpbcs.com This classic reaction underscores the nucleophilic character of the C-4 position and its utility in forming new carbon-carbon double bonds. While specific studies on the 1-propyl derivative are limited, the fundamental reactivity is expected to be similar, with the propyl group primarily influencing solubility and steric factors.

The pyrazolone nucleus can also undergo reactions at other positions. For example, N-substitutions on the pyrazole (B372694) ring are known to produce compounds with significant biological activities. rjpbcs.com The presence of the propyl group at the N-1 position of the target compound already fulfills this structural motif, providing a starting point for further functionalization.

The versatility of this building block is further demonstrated by its participation in multicomponent reactions. These reactions, which involve the simultaneous combination of three or more reactants in a single step, are highly efficient for generating molecular diversity. Pyrazolone derivatives are frequently employed in such reactions to create complex heterocyclic systems. sielc.com

Applications in the Construction of Complex Organic Architectures

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of more complex organic architectures, particularly fused heterocyclic systems. The strategic functionalization of the pyrazolone ring allows for subsequent intramolecular cyclization reactions, leading to the formation of polycyclic compounds.

A common strategy involves the initial reaction at the C-4 position, followed by reactions involving the carbonyl group or the N-1 substituent. For example, derivatives of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have been used in the synthesis of pyran, and pyridine (B92270) derivatives through multicomponent reactions with aromatic aldehydes and cyanomethylene reagents. sielc.com These reactions often proceed through a series of condensation and cyclization steps to afford highly substituted heterocyclic products.

The following table summarizes representative reactions of analogous pyrazolones, illustrating their role in constructing complex structures. It is important to note that while these examples utilize different N-1 substituents, the underlying reactivity of the pyrazolone core is the key to these transformations.

| Starting Pyrazolone Analogue | Reagents | Product Type | Reference |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aromatic aldehydes, Malononitrile (B47326) | Pyrano[2,3-c]pyrazole derivatives | sielc.com |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Salicylaldehyde, Malononitrile | Chromeno[4',3':4,5]pyrano[2,3-c]pyrazol-6(11bH)-one | sielc.com |

| 3-methyl-1H-pyrazol-5(4H)-one | Diazonium salts of anilines | 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5(4H)-ones | rjpbcs.com |

Ligand Design and Coordination Chemistry Applications

The pyrazolone scaffold is a well-established platform for the design of ligands for coordination chemistry. The presence of multiple heteroatoms (nitrogen and oxygen) in this compound allows it to act as a chelating agent, forming stable complexes with a variety of metal ions. The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrazolone ring.

Derivatives of pyrazolones are often used to create bidentate or tridentate ligands. For instance, Schiff bases derived from the reaction of 4-benzoyl-3-methyl-1-phenyl-pyrazol-5-one with primary amines can function as N,O-donor tridentate ligands. rjpbcs.com The oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring and the imine functionality can coordinate to a metal center.

While specific studies on the coordination chemistry of ligands derived from this compound are not extensively documented, the general principles of pyrazolone-based ligand design are applicable. The propyl group at the N-1 position would likely influence the solubility of both the ligand and the resulting metal complex in organic solvents, which can be advantageous in certain catalytic applications.

Precursor for Advanced Materials (e.g., Functional Polymers, Dyes, Sensors)

The reactivity and electronic properties of this compound make it a valuable precursor for the development of advanced materials, including functional polymers, dyes, and chemical sensors.

Dyes: Pyrazolone derivatives are classic components in the synthesis of azo dyes. The active methylene group at the C-4 position readily couples with diazonium salts to produce brightly colored azo compounds. rjpbcs.com A wide range of colors can be achieved by varying the aromatic or heterocyclic amine used to generate the diazonium salt. The resulting pyrazolone-based azo dyes have found applications as disperse dyes, acid dyes, and mordant dyes. dyestuffintermediates.com The specific shade and properties of the dye would be influenced by the substituents on the pyrazolone ring, including the 1-propyl group.

The following table lists examples of dye classes that can be synthesized from the analogous 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, highlighting the versatility of the pyrazolone core in color chemistry.

| Dye Class | General Synthetic Approach | Reference |

| Disperse Dyes | Coupling with diazotized aromatic amines | dyestuffintermediates.com |

| Acid Dyes | Introduction of sulfonic acid groups onto the aromatic rings | dyestuffintermediates.com |

| Mordant Dyes | Formation of metal complexes with the azo dye | dyestuffintermediates.com |

| Solvent Dyes | Dyes soluble in organic solvents | dyestuffintermediates.com |

Functional Polymers: While direct polymerization of this compound is not a common application, it can be functionalized with polymerizable groups to be incorporated into polymers. For instance, introducing a vinyl or acrylic moiety onto the pyrazolone structure would allow it to act as a monomer in polymerization reactions. The resulting polymers could possess unique properties, such as thermal stability, chelating abilities, or specific optical characteristics, depending on the nature of the pyrazolone unit.

Sensors: The ability of pyrazolone derivatives to form colored or fluorescent complexes with metal ions makes them attractive candidates for the development of chemical sensors. The interaction of a specific analyte with a pyrazolone-based ligand can lead to a detectable change in the absorption or emission spectrum of the molecule. While research in this area has often focused on other heterocyclic systems, the fundamental principles could be applied to sensors derived from this compound for the detection of various species.

Analytical Applications and Industrial Relevance of 3 Methyl 1 Propyl 1h Pyrazol 5 4h One

Use as Reagents in Analytical Chemistry (e.g., Extraction, Complexation)

Pyrazolone (B3327878) derivatives are well-regarded for their capabilities as reagents in analytical chemistry, particularly for the separation and preconcentration of metal ions. This utility stems from the tautomeric nature of the pyrazolone ring, which typically exists in a keto-enol form, providing suitably positioned donor atoms for coordinating with metal cations.

The class of compounds known as acylpyrazolones, which are derivatives of pyrazolones, are particularly effective as chelating extractants. mdpi.com These β-dicarbonyl compounds exhibit excellent coordination properties. mdpi.com The introduction of an acyl group at the C-4 position of the pyrazolone ring enhances the acidity of the enolic proton and provides a bidentate O,O-donor set that readily forms stable chelate rings with a wide range of metal ions. While much of the research has focused on the 1-phenyl analogue (1-phenyl-3-methyl-5-pyrazolone, PMP), the principles of complexation and extraction are broadly applicable to 3-methyl-1-propyl-1H-pyrazol-5(4H)-one. C-acylated derivatives of the parent pyrazolone are noted for their significant complexation and extraction capabilities toward metal ions. rsc.org

The general mechanism involves the deprotonation of the enolic hydroxyl group, allowing the pyrazolone to act as an anionic ligand. This ligand then coordinates with a metal ion, forming a neutral, lipophilic complex that can be easily extracted from an aqueous phase into an immiscible organic solvent. This process is highly valuable for sample cleanup, preconcentration of trace metals before instrumental analysis, and selective separation of metals from complex matrices. mdpi.com Further derivatization, such as creating phenylhydrazones, can yield Schiff base ligands with keto imine forms that coordinate with metal ions through the azomethine nitrogen and the keto oxygen, forming stable octahedral complexes. mdpi.com

Table 1: Analytical Applications of Pyrazolone Derivatives

| Application Area | Mechanism | Target Analytes | Reference |

| Metal Ion Extraction | Formation of neutral, lipophilic chelate complexes with metal ions via the β-dicarbonyl group. | Various metal ions | mdpi.comrsc.org |

| Complexometric Analysis | Formation of stable, often colored, complexes with metal ions for spectrophotometric determination. | Transition metals, Lanthanides, Actinides | rsc.orgmdpi.com |

| Chromatographic Derivatization | Used as a labeling reagent, for instance, reacting with the aldehyde group of reducing sugars for HPLC analysis. | Monosaccharides, Carbohydrates | sci-hub.se |

Industrial Applications (e.g., Colorizing Agents, Agro-chemicals, Pesticides, Insecticides)

The industrial significance of this compound and its close relatives is substantial, primarily serving as a crucial building block in the synthesis of a variety of commercial products. google.com

Colorizing Agents: Pyrazolones are valuable intermediates in the synthesis of azo dyestuffs. google.com The reaction of a diazotized aromatic amine with the active methylene (B1212753) group at the C-4 position of the pyrazolone ring results in the formation of intensely colored azo pyrazolone dyes. These dyes are widely used in the textile, leather, and printing industries due to their bright colors and good fastness properties.

Agrochemicals: The pyrazole (B372694) moiety is a core component in many modern agrochemicals. mdpi.com Derivatives of 1-propyl-pyrazole, which are structurally very similar to the subject compound, are key intermediates in the synthesis of herbicides, fungicides, and pesticides. chemimpex.comchemimpex.com For example, 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid is a building block for herbicides that help control unwanted plant growth, thereby improving crop yields. chemimpex.com The biological activity of these compounds can be finely tuned by modifying the substituents on the pyrazole ring, making them effective against specific pests or weeds while minimizing environmental impact. chemimpex.comchemimpex.com